N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide
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Overview
Description
N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide is a compound that features a bicyclic structure known as the 8-azabicyclo[3.2.1]octane scaffold. This structure is central to the family of tropane alkaloids, which are known for their diverse biological activities
Mechanism of Action
Target of Action
The primary target of N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide is currently unknown. The 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
Tropane alkaloids are known to interact with various receptors and enzymes, leading to changes in cellular function .
Biochemical Pathways
The specific biochemical pathways affected by N-(8-methyl-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect a variety of biochemical pathways . These effects can lead to changes in neurotransmission, enzyme activity, and other cellular processes .
Result of Action
The molecular and cellular effects of N-(8-methyl-8-azabicyclo[32Compounds with a similar structure have been shown to exhibit nematicidal activities , suggesting that this compound may also have potential applications in pest control.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical control .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tropane alkaloids, such as atropine and scopolamine, which also feature the 8-azabicyclo[3.2.1]octane scaffold . These compounds share structural similarities but differ in their functional groups and biological activities.
Uniqueness
N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
329738-53-6 |
---|---|
Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
5-methoxy-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole |
InChI |
InChI=1S/C15H20N2O/c1-17-7-3-4-12(17)8-11-10-16-15-6-5-13(18-2)9-14(11)15/h5-6,9-10,12,16H,3-4,7-8H2,1-2H3/t12-/m1/s1 |
InChI Key |
MKEGUJPBCIXABO-GFCCVEGCSA-N |
Isomeric SMILES |
CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)OC |
SMILES |
CN1C2CCC1CC(C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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